![molecular formula C13H13N3O2S B11709761 4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazone linkage and a sulfonamide group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydrazone linkage can form covalent bonds with target proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]QUINAZOLINE: This compound has a similar hydrazone linkage but features a quinazoline ring instead of a benzene ring.
4-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE: Similar structure with a fluorine substitution on the phenyl ring.
7-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-2,4-BIS(TRIFLUOROMETHYL)-1,8-NAPHTHYRIDINE: Features a naphthyridine ring and additional trifluoromethyl groups.
Uniqueness
4-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE is unique due to its combination of a hydrazone linkage and a sulfonamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O2S |
|---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
4-[(2E)-2-benzylidenehydrazinyl]benzenesulfonamide |
InChI |
InChI=1S/C13H13N3O2S/c14-19(17,18)13-8-6-12(7-9-13)16-15-10-11-4-2-1-3-5-11/h1-10,16H,(H2,14,17,18)/b15-10+ |
InChI Key |
QYZZOCOHHAVYOX-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11709681.png)
![1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL](/img/structure/B11709685.png)
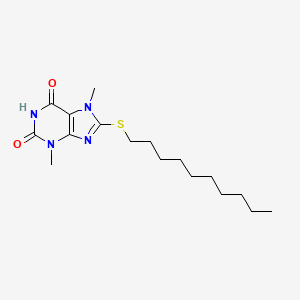
![2-chloro-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11709690.png)

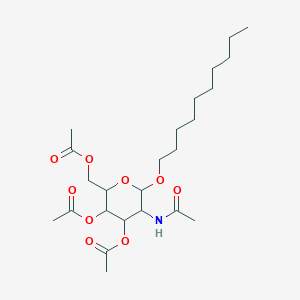
![Benzenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B11709726.png)

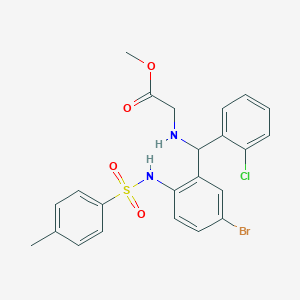
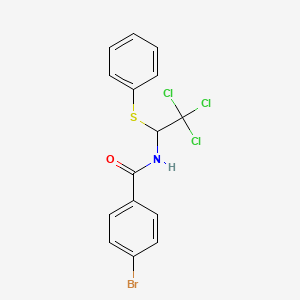
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)
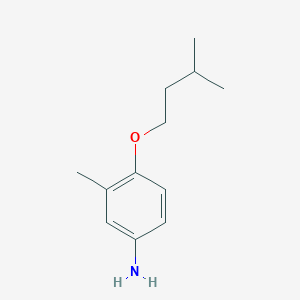
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)
